

# Physical and chemical properties of 6-Bromoquinoxaline

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## Compound of Interest

Compound Name: 6-Bromoquinoxaline

Cat. No.: B1268447

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## 6-Bromoquinoxaline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Bromoquinoxaline** is a halogenated heterocyclic compound built upon a quinoxaline core, which consists of a benzene ring fused to a pyrazine ring.<sup>[1]</sup> Its chemical structure, featuring a reactive bromine atom, makes it a valuable and versatile building block in medicinal chemistry and materials science. The quinoxaline scaffold itself is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities.<sup>[2]</sup> The presence of the bromo-substituent at the 6-position provides a key handle for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery and the development of functional organic materials. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **6-Bromoquinoxaline**, along with detailed experimental protocols and an exploration of the biological activities associated with its derivatives.

### Physical and Chemical Properties

The physicochemical properties of **6-Bromoquinoxaline** are crucial for its handling, reaction optimization, and formulation. While experimental data for some properties like solubility and

pKa are limited, reliable data and predictions are summarized below.

**Table 1: Core Physical and Chemical Properties of 6-Bromoquinoxaline**

Property	Value	Source(s)
CAS Number	50998-17-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub>	[1]
Molecular Weight	209.04 g/mol	
Appearance	Light yellow to orange powder/crystal	N/A
Melting Point	48-58 °C	
Boiling Point	149 °C @ 18 mmHg	N/A
pKa (of parent Quinoxaline)	0.56 (Weak Base)	
LogP (Predicted)	2.2	

**Table 2: Solubility Profile of 6-Bromoquinoxaline**

Solvent	Solubility	Notes
Water	Sparingly soluble	Parent quinoxaline is water-soluble.
Ethyl Acetate	Soluble	Commonly used as an extraction solvent in its synthesis.
Glacial Acetic Acid	Soluble	Used as a solvent for its synthesis.
Dimethylformamide (DMF)	Soluble	Used as a solvent for its synthesis.
Chloroform (CDCl <sub>3</sub> )	Soluble	Suitable for NMR analysis.
Dimethyl Sulfoxide (DMSO-d <sub>6</sub> )	Soluble	Suitable for NMR analysis.

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-Bromoquinoxaline**.

### Table 3: Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data (in $\text{CDCl}_3$ )

Note: The following chemical shifts are predicted based on the analysis of quinoxaline and related bromo-substituted heterocyclic compounds. Actual experimental values may vary slightly.

#### $^1\text{H}$ NMR (Proton NMR)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.85	d	$J \approx 2.0 \text{ Hz}$	H-2
~8.83	d	$J \approx 2.0 \text{ Hz}$	H-3
~8.20	d	$J \approx 2.2 \text{ Hz}$	H-5
~8.05	d	$J \approx 9.0 \text{ Hz}$	H-8

| ~7.80 | dd |  $J \approx 9.0, 2.2 \text{ Hz}$  | H-7 |

#### $^{13}\text{C}$ NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~146.0</b>	<b>C-2</b>
~145.5	C-3
~142.0	C-8a
~140.5	C-4a
~133.0	C-7
~131.0	C-5
~130.0	C-8

| ~122.0 | C-6 |

**Table 4: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
1620-1580	C=N Stretch	Pyrazine Ring
1550-1450	C=C Stretch	Aromatic Rings
< 1000	C-Br Stretch	Aryl Halide

**Table 5: Mass Spectrometry (MS) Data**

m/z	Interpretation	Notes
210	$[M+2]^+$	Molecular ion peak corresponding to the $^{81}\text{Br}$ isotope.
208	$[M]^+$	Molecular ion peak corresponding to the $^{79}\text{Br}$ isotope.
75	Fragment	A common fragment in the mass spectrum.

## Chemical Reactivity and Synthesis

**6-Bromoquinoxaline** serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions that functionalize the C6-position.

### Reactivity Profile

The bromine atom on the quinoxaline ring is susceptible to replacement via several powerful C-C and C-N bond-forming reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Heck Reaction: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form amino-substituted quinoxalines.

These reactions allow for the attachment of a wide variety of substituents, which is a cornerstone of modern drug discovery.

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

## Protocol 1: Synthesis of 6-Bromoquinoxaline via Bromination

This protocol describes the synthesis of **6-Bromoquinoxaline** from quinoxaline.

Materials:

- Quinoxaline
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (catalytic amount)
- Glacial Acetic Acid
- Saturated Sodium Carbonate solution
- Ethyl Acetate
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid.
- Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture at reflux temperature for approximately 20 hours under an inert atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
- Dilute the residue with a saturated solution of sodium carbonate and extract the product with ethyl acetate (2x).

- Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude **6-Bromoquinoxaline** by column chromatography.

## Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

This general protocol is adapted from procedures for similar aryl bromides and can be used to functionalize **6-Bromoquinoxaline**.

Materials:

- **6-Bromoquinoxaline** (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub>, 5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 eq)
- Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

- To a flame-dried reaction vessel, add **6-Bromoquinoxaline**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent system via syringe.
- Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting coupled product by column chromatography.

## Protocol 3: General Method for Spectroscopic Analysis

### NMR Spectroscopy:

- Dissolve 5-10 mg of the purified **6-Bromoquinoxaline** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

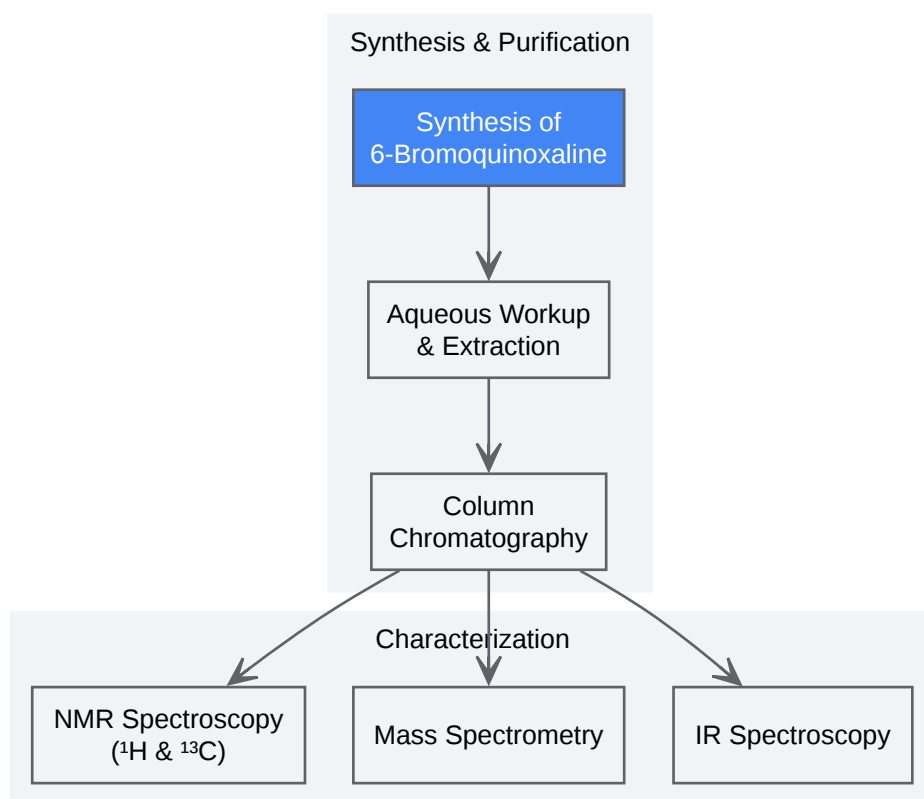
### IR Spectroscopy:

- Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Record a background spectrum of the empty sample holder or clean ATR crystal.
- Record the spectrum of the sample and identify the characteristic absorption bands.

### Mass Spectrometry:

- Introduce the sample into the mass spectrometer via a suitable method like GC-MS or direct insertion probe.
- Acquire the mass spectrum over an appropriate m/z range and analyze the molecular ion peak and fragmentation pattern.





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General workflow for the synthesis and characterization of **6-Bromoquinoxaline**.

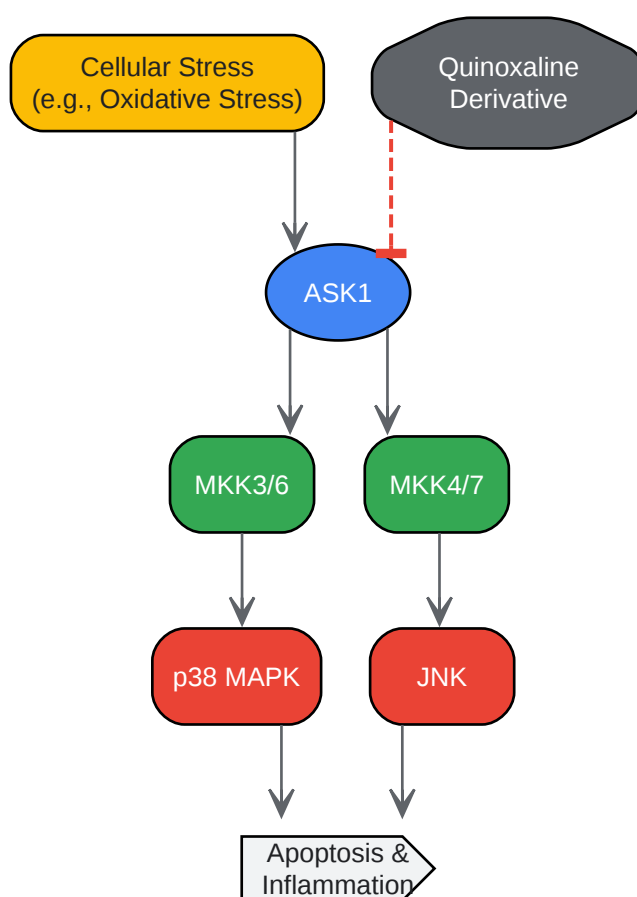
## Biological Activity of Quinoxaline Derivatives

While **6-Bromoquinoxaline** is primarily a synthetic intermediate, the quinoxaline scaffold it contains is a key feature in many biologically active molecules. Derivatives synthesized from **6-Bromoquinoxaline** have shown significant potential in various therapeutic areas.

- **Anticancer Activity:** Many quinoxaline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis.
- **Antimicrobial Activity:** Analogs have demonstrated promising activity against various pathogenic bacteria and fungi.
- **Neuroprotective Activity:** Certain quinoxaline derivatives act as antagonists of AMPA receptors, which are implicated in neurodegenerative diseases.

## Signaling Pathway Involvement: ASK1 Inhibition

A notable example of a molecular target for quinoxaline derivatives is the Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key component of the MAPK signaling cascade, which responds to cellular stresses like oxidative stress and inflammation. Overactivation of the ASK1 pathway can lead to apoptosis and fibrosis. A dibromo-substituted quinoxaline has been identified as a potent inhibitor of ASK1, highlighting a potential therapeutic strategy for diseases such as non-alcoholic fatty liver disease. Inhibition of ASK1 can prevent the downstream activation of JNK and p38 kinases, thereby mitigating cellular damage.



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ASK1 signaling pathway, a target for bioactive quinoxaline derivatives.

## Conclusion

**6-Bromoquinoxaline** is a fundamentally important heterocyclic compound whose value lies in its role as a versatile synthetic precursor. Its well-defined physical and spectroscopic

properties, coupled with its reactivity in modern cross-coupling reactions, make it an indispensable tool for medicinal chemists and materials scientists. The broad spectrum of biological activities exhibited by its derivatives, particularly in oncology and neuropharmacology, ensures that **6-Bromoquinoxaline** will continue to be a focal point for research and development in the creation of novel therapeutic agents and functional materials.

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## References

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